molecular formula C18H21N3O3 B2541531 4-(2-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941873-01-4

4-(2-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Katalognummer: B2541531
CAS-Nummer: 941873-01-4
Molekulargewicht: 327.384
InChI-Schlüssel: PTTLCJKYGQMLBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(2-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo-pyrimidine dione derivative characterized by a 2-methylphenyl group at position 4 and an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent at position 6. Its unique substituents distinguish it from analogs with aromatic or methoxybenzyl groups, suggesting distinct physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name

4-(2-methylphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-11-5-2-3-7-13(11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-12-6-4-8-24-12/h2-3,5,7,12,16H,4,6,8-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTLCJKYGQMLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Scaffold Synthesis: Pyrrolo[3,4-d]pyrimidine-2,5-dione Formation

The pyrrolo[3,4-d]pyrimidine-2,5-dione core is synthesized via a one-step cyclocondensation strategy adapted from PARP inhibitor syntheses. This method employs a Curtius rearrangement of acyl azides generated in situ from 2-(2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid derivatives.

Procedure :

  • Acyl Azide Formation : Treat 2-(2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid with diphenylphosphoryl azide (DPPA) in anhydrous tetrahydrofuran (THF) at 0°C.
  • Cyclocondensation : Heat the intermediate acyl azide to 80°C for 6 hours to induce intramolecular cyclization, yielding the pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold.

Key Data :

Parameter Value
Yield 68–72%
Characterization $$ ^1H $$ NMR, $$ ^{13}C $$ NMR

Introduction of the 2-Methylphenyl Group at Position 4

The 2-methylphenyl substituent is installed via Pd-catalyzed cross-coupling , leveraging methodologies from arylpyridine syntheses.

Procedure :

  • Halogenation : Brominate the core scaffold at position 4 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C.
  • Suzuki-Miyaura Coupling : React the brominated intermediate with 2-methylphenylboronic acid under Pd(OAc)$$2$$/P(tBu)$$3$$·HBF$$_4$$ catalysis in toluene at 110°C for 12 hours.

Key Data :

Parameter Value
Catalyst System Pd(OAc)$$2$$ (5 mol%), P(tBu)$$3$$·HBF$$_4$$ (6 mol%)
Base K$$2$$CO$$3$$ (1.3 equiv)
Yield 65–70%

Installation of the Oxolan-2-ylmethyl Group at Position 6

The oxolan-2-ylmethyl moiety is introduced via alkylation using a pre-functionalized oxolane derivative.

Procedure :

  • Oxolane Activation : Convert oxolan-2-ylmethanol to its corresponding bromide using PBr$$_3$$ in dichloromethane (DCM) at 0°C.
  • Alkylation : Treat the core scaffold with the oxolan-2-ylmethyl bromide in the presence of NaH in DMF at 25°C for 8 hours.

Key Data :

Parameter Value
Alkylating Agent Oxolan-2-ylmethyl bromide
Base NaH (2.0 equiv)
Yield 58–63%

Optimization and Regioselectivity Considerations

Regioselective functionalization is critical to avoid byproducts:

  • Position 4 : The electron-deficient pyrimidine ring directs electrophilic substitution to position 4, favoring aryl coupling.
  • Position 6 : Steric hindrance from the fused pyrrolidine ring necessitates bulky bases (e.g., NaH) to enhance alkylation efficiency.

Comparative Yields :

Step Yield Range
Core Formation 68–72%
Aryl Coupling 65–70%
Alkylation 58–63%

Spectroscopic Characterization

Final compound validation employs:

  • $$ ^1H $$ NMR : Aromatic protons (2-methylphenyl) at δ 7.2–7.4 ppm; oxolan methylene at δ 3.6–4.1 ppm.
  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Low Alkylation Efficiency : Add tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst to improve reactivity.
  • Byproduct Formation : Use orthogonal protecting groups (e.g., tert-butyl esters) during intermediate steps.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring and the pyrimidine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest several potential applications:

Enzyme Inhibition

The compound may act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to therapeutic effects in various conditions:

  • Anticancer Activity : By inhibiting DHFR, the compound may reduce the proliferation of cancer cells.
  • Antimicrobial Properties : Similar mechanisms may be utilized against bacterial infections by targeting essential metabolic pathways.

Antiviral Applications

Research indicates that pyrrolo[3,4-d]pyrimidine derivatives can exhibit antiviral properties. The structural features of this compound may enhance its efficacy against viral infections by interfering with viral replication processes.

Medicinal Chemistry

The unique structure of 4-(2-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione positions it as a significant scaffold in drug design:

  • Fused Heterocycles : Compounds containing fused heterocycles like pyrrolo[3,4-d]pyrimidines are known for their extensive bioactivity spectrum including analgesic and anti-inflammatory properties.
  • Design and Synthesis : Recent studies have focused on synthesizing novel derivatives that maintain or enhance these bioactivities while improving pharmacokinetic properties.

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

Study 1: Synthesis and Biological Evaluation

A study published in the Bulletin of the Chemical Society of Ethiopia explored the synthesis of pyrrolo[2,3-b]pyridine derivatives. The results indicated that modifications to the core structure could enhance biological activity against various targets including cancer cells and bacteria .

Study 2: Antiviral Activity

Another research effort highlighted the antiviral potential of pyrrolo[3,4-d]pyrimidine derivatives. The findings suggested that these compounds could inhibit viral replication in vitro and may serve as lead candidates for further development .

Wirkmechanismus

The mechanism of action of 4-(2-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

  • Position 4 Substituents: The target compound’s 2-methylphenyl group is less polar than the 2-hydroxyphenyl (4j) or 4-chloro-2-fluorophenyl (8, 10) groups in analogs. Halogenated aryl groups (e.g., 4-chlorophenyl in ) are common in kinase inhibitors due to their electron-withdrawing effects, which may stabilize receptor interactions .
  • Position 6 Substituents :

    • The oxolan-2-ylmethyl group in the target compound introduces a cyclic ether moiety, contrasting with aromatic substituents (e.g., 2,5-dimethoxybenzyl in 13 or naphthylmethyl in 10). This could reduce steric bulk and increase solubility compared to bulkier aryl groups .
    • Methoxybenzyl groups (e.g., ) may enhance metabolic stability compared to alkyl or hydroxylated analogs .

Spectroscopic and Chromatographic Trends

  • Melting Points: Analogs with halogenated aryl groups (e.g., 8, 10) exhibit higher melting points (~210°C) than non-halogenated derivatives (e.g., 4j at 220°C with hydroxyl groups), suggesting stronger intermolecular interactions .
  • Rf Values : Higher Rf values (e.g., 0.58 for 10) correlate with increased lipophilicity in compounds with naphthyl or methylbenzyl groups, while polar substituents like hydroxyl (4j, Rf 0.41) reduce mobility in TLC .

Biologische Aktivität

4-(2-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure integrates a pyrrolo[3,4-d]pyrimidine core with functional groups that may influence its biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following IUPAC name and structural formula:

  • IUPAC Name : 4-(2-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
  • Chemical Formula : C₁₈H₂₁N₃O₃

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.
  • Binding Affinity : Studies indicate that the structural features of the compound enhance its binding affinity to target proteins compared to similar compounds.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains:

  • Bacterial Inhibition : It exhibits notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrrolo[3,4-d]pyrimidine derivatives. The findings suggested that modifications to the molecular structure significantly influenced their biological activities. Notably:

  • Structural Modifications : Alterations in the oxolan group or substitution patterns on the phenyl ring enhanced potency against DHFR.

In another investigation focused on enzyme inhibition:

  • Dihydrofolate Reductase Inhibition : The compound showed competitive inhibition with an IC50 value indicating strong potential for therapeutic applications in cancer treatment.

Q & A

Q. What are the standard synthetic routes for preparing pyrrolo[3,4-d]pyrimidine-dione derivatives, and how can they be adapted for this compound?

The synthesis typically involves multicomponent reactions or cyclization strategies. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol is a common method for pyrrole/pyrimidine hybrids . Adaptations may include substituting aryl groups (e.g., 2-methylphenyl) and optimizing reaction times to improve yield.

Q. Which analytical techniques are critical for characterizing the structural purity of this compound?

High-resolution techniques are essential:

  • NMR : Confirm substituent positions (e.g., methylphenyl and oxolane groups) via 1H/13C NMR, as demonstrated for similar pyrrolopyrimidines .
  • HPLC : Assess purity (>95%) and detect byproducts .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS-ESI for exact mass matching) .

Q. How can solubility and stability be optimized for in vitro assays?

Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers. Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) are recommended, with periodic HPLC monitoring to detect degradation .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways and optimizing synthesis?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can identify energetically favorable intermediates. ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error cycles . For this compound, focus on substituent effects (e.g., oxolane’s steric hindrance) on transition states.

Q. How can AI-driven tools like COMSOL Multiphysics enhance process simulation for scaled-up synthesis?

AI models can predict optimal reactor conditions (temperature, pressure, stoichiometry) by analyzing historical reaction data. For example, machine learning algorithms trained on pyrrolopyrimidine synthesis datasets can automate parameter adjustments, improving yield reproducibility .

Q. What strategies resolve contradictions in biological activity data (e.g., kinase inhibition vs. off-target effects)?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., oxolane vs. tetrahydrofuran) and compare inhibitory potency .
  • Selectivity profiling : Use kinase panels to identify off-target interactions. For example, compound 20h (a pyrrolopyrimidine analog) showed >99% purity and specificity in kinase assays, validated via HPLC and NMR .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray diffraction?

  • Co-crystallization : Use fragment-based approaches with compatible co-formers (e.g., carboxylic acids).
  • Vapor diffusion : Optimize solvent mixtures (e.g., DMSO/water) to slow nucleation.
  • Cryo-protection : For radiation-sensitive crystals, employ glycerol or sucrose in cryo-conditions .

Methodological Considerations

Q. How to address low yields in the final cyclization step?

  • Catalyst screening : Test Pd/Cu catalysts for cross-coupling efficiency.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 30 hours to 2 hours) while maintaining yield .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .

Q. What in silico tools predict metabolic stability and toxicity?

  • ADMET prediction software : Tools like SwissADME or pkCSM analyze logP, cytochrome P450 interactions, and hERG inhibition risks.
  • Molecular docking : Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify potential reactive metabolites .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental solubility data?

  • Re-evaluate force fields : Adjust solvation models (e.g., COSMO-RS vs. explicit solvent simulations).
  • Experimental validation : Compare predicted solubility with measured values in 5–10 solvent systems. Contradictions may arise from unaccounted polymorphic forms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.